(1-Aminoheptyl)phosphonic acid

Description

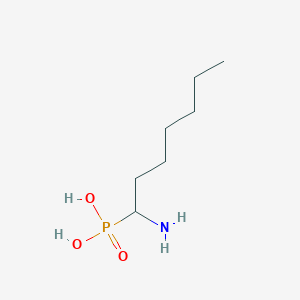

Structure

2D Structure

3D Structure

Properties

CAS No. |

35045-86-4 |

|---|---|

Molecular Formula |

C7H18NO3P |

Molecular Weight |

195.20 g/mol |

IUPAC Name |

1-aminoheptylphosphonic acid |

InChI |

InChI=1S/C7H18NO3P/c1-2-3-4-5-6-7(8)12(9,10)11/h7H,2-6,8H2,1H3,(H2,9,10,11) |

InChI Key |

ICKNPJHUQGEMTH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(N)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Aminoheptyl Phosphonic Acid and Its Analogues

Established Synthetic Routes to α-Aminophosphonic Acids

Several classical and modern synthetic methods are employed for the preparation of α-aminophosphonic acids. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Strecker-Type Reactions for Carbon-Phosphorus Bond Formation

The Strecker synthesis, a well-established method for producing α-amino acids, can be adapted to synthesize α-aminophosphonic acids. masterorganicchemistry.comwikipedia.org This reaction typically involves a one-pot, three-component condensation of an aldehyde, an amine (or ammonia), and a source of cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgnumberanalytics.commasterorganicchemistry.com In the context of α-aminophosphonic acid synthesis, the cyanide is replaced by a phosphorus nucleophile, such as dialkyl phosphites.

The reaction proceeds through the initial formation of an imine from the aldehyde and amine. wikipedia.orgorganic-chemistry.org Subsequent nucleophilic addition of the phosphite (B83602) to the imine generates the α-aminophosphonate ester, which can then be hydrolyzed to the desired α-aminophosphonic acid. wikipedia.org

Table 1: Key Features of Strecker-Type Reactions for α-Aminophosphonic Acid Synthesis

| Feature | Description |

| Reactants | Aldehyde, Amine (or Ammonia), Dialkyl phosphite |

| Intermediate | Imine, α-Aminophosphonate ester |

| Key Bond Formation | Carbon-Phosphorus |

| Final Product | α-Aminophosphonic acid (after hydrolysis) |

| Variants | Asymmetric versions using chiral auxiliaries or catalysts have been developed. wikipedia.org |

Kabachnik-Fields Reaction in Aminophosphonic Acid Synthesis

The Kabachnik-Fields reaction is a powerful and widely used multicomponent reaction for the synthesis of α-aminophosphonates. core.ac.ukwikipedia.orgorganic-chemistry.org It involves the condensation of a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite. wikipedia.orgnih.gov This reaction is conceptually similar to the Mannich reaction.

There are two generally accepted mechanistic pathways for the Kabachnik-Fields reaction. core.ac.uknih.gov In the first pathway, the amine and carbonyl compound react to form an imine, which then undergoes hydrophosphonylation by the dialkyl phosphite. core.ac.uknih.gov The second pathway involves the initial reaction of the carbonyl compound with the dialkyl phosphite to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. nih.gov The predominant pathway can depend on the specific reactants and reaction conditions. Catalysts, such as Lewis acids, can be employed to accelerate the reaction. wikipedia.org

For the synthesis of (1-Aminoheptyl)phosphonic acid, heptanal (B48729) would be the aldehyde of choice, reacting with ammonia (B1221849) and a dialkyl phosphite.

Table 2: Comparison of Mechanistic Pathways in the Kabachnik-Fields Reaction

| Pathway | Initial Step | Intermediate |

| Imine Pathway | Formation of an imine from the aldehyde and amine. core.ac.uknih.gov | Imine |

| α-Hydroxyphosphonate Pathway | Addition of dialkyl phosphite to the carbonyl group. nih.gov | α-Hydroxyphosphonate |

Horner-Wadsworth-Emmons Reaction in Phosphonate (B1237965) Chemistry

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis in organic chemistry. wikipedia.orgnrochemistry.comalfa-chemistry.com It involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. wikipedia.orgnrochemistry.com While the primary application of the HWE reaction is the formation of carbon-carbon double bonds, its principles are relevant to phosphonate chemistry.

The reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion. wikipedia.orgnumberanalytics.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses to form an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed. alfa-chemistry.com

Although not a direct route to α-aminophosphonic acids, the HWE reaction is a fundamental tool for creating molecules containing phosphonate groups and can be a key step in more complex synthetic strategies. For instance, it can be used to synthesize precursors that are later converted to the target aminophosphonic acids.

Stereoselective Synthesis of Chiral this compound

The biological activity of α-aminophosphonic acids is often dependent on the absolute configuration of the stereogenic α-carbon. nih.gov Therefore, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. Several strategies have been developed for the asymmetric synthesis of α-aminophosphonic acids. nih.govmdpi.com

One common approach involves the use of a chiral auxiliary. wikipedia.org A chiral amine, for example, can be reacted with an aldehyde to form a chiral imine. The subsequent diastereoselective addition of a phosphite nucleophile leads to a mixture of diastereomeric α-aminophosphonates, which can often be separated. nih.gov Cleavage of the chiral auxiliary then affords the enantiomerically enriched α-aminophosphonic acid.

Another powerful method is the use of chiral catalysts. organic-chemistry.org A chiral catalyst can control the stereochemical outcome of the reaction between an achiral imine and a phosphite, leading to the formation of one enantiomer of the α-aminophosphonate in excess.

Diastereoselective Synthesis Strategies

Diastereoselective synthesis involves reactions that produce a preponderance of one diastereomer over others. In the context of α-aminophosphonic acid synthesis, this is often achieved by employing a substrate that already contains a chiral center.

For instance, the addition of a phosphite to a chiral imine, as mentioned earlier, is a diastereoselective reaction. nih.gov The existing stereocenter in the chiral amine directs the approach of the phosphite nucleophile, favoring the formation of one diastereomer. Similarly, starting with a chiral aldehyde can also induce diastereoselectivity in the addition of an amine and phosphite. nih.gov

Another strategy involves the diastereoselective alkylation of a chiral phosphonoglycine equivalent. mdpi.com This approach establishes the desired stereochemistry through a carbon-carbon bond-forming reaction on a chiral template containing the phosphonate group.

The development of these stereoselective methods has been crucial for accessing enantiomerically pure α-aminophosphonic acids like this compound, enabling the investigation of their specific biological functions. nih.govnih.gov

Molecular and Biochemical Mechanisms of Action of 1 Aminoheptyl Phosphonic Acid

Enzyme Target Identification and Characterization

The inhibitory activity of aminophosphonates is directed towards enzymes that interact with amino acids or their derivatives, most notably peptidases and phosphatases.

While specific enzymatic targets for (1-Aminoheptyl)phosphonic acid are not extensively detailed in the literature, the broader class of aminophosphonates has been shown to inhibit several key enzymes. Studies on various aminophosphonates demonstrate their efficacy against cytosolic and microsomal aminopeptidases. nih.gov For instance, phosphonic acid analogues of leucine (B10760876) are potent inhibitors of leucine aminopeptidase (B13392206). nih.gov Furthermore, related compounds like α-aminobenzylphosphonic acids have been identified as highly potent inhibitors of human prostatic acid phosphatase. nih.gov Another example includes the inhibition of phenylalanine ammonia-lyase (PAL) by compounds such as 1-aminobenzocyclobutene-1-phosphonic acid, a structural analogue of phenylalanine. nih.gov Given its structure as an amino acid analogue, this compound is predicted to show inhibitory activity against similar peptidases that recognize hydrophobic amino acids.

The primary mechanism by which aminophosphonates inhibit enzymes is by acting as transition-state analogues or phosphate (B84403) mimics. beilstein-journals.orgnih.gov

Transition State Analogue: Many peptidases function by hydrolyzing a peptide bond. This reaction proceeds through a high-energy, tetrahedral transition state as a water molecule attacks the carbonyl carbon of the scissile bond. nih.gov The phosphonic acid group in compounds like this compound is inherently tetrahedral, closely resembling this transition state. researchgate.netnih.gov This structural mimicry allows the inhibitor to bind to the enzyme's active site with much higher affinity than the actual substrate, effectively blocking the enzyme's catalytic activity. nih.gov

Phosphate Mimic: The phosphonic acid group is structurally and electronically similar to a phosphate group. beilstein-journals.orgnih.gov This allows it to inhibit enzymes that bind phosphorylated substrates, such as phosphatases. The key difference is the replacement of a P-O bond with a more stable P-C bond, which makes the compound resistant to enzymatic cleavage that a phosphate ester would normally undergo. nih.govnih.gov This stability, combined with its ability to occupy the phosphate-binding pocket, makes it an effective inhibitor. nih.gov

Mechanism of Enzyme Inhibition by this compound

The interaction between an inhibitor and an enzyme can be characterized by its kinetics, defining whether the inhibition is reversible or permanent and how the inhibitor competes with the substrate.

Enzyme inhibition can be broadly categorized as either reversible or irreversible.

Reversible Inhibition: In this type of inhibition, the inhibitor binds to the enzyme through non-covalent forces like hydrogen bonds or ionic interactions. libretexts.orgyoutube.com The enzyme-inhibitor complex can dissociate, and the enzyme's activity can be restored if the inhibitor is removed. libretexts.orgyoutube.com Aminophosphonates typically function as reversible inhibitors. nih.gov Some may exhibit a specific type of reversible inhibition known as slow-binding inhibition, which involves an initial weak binding followed by a slow isomerization to a more tightly bound complex. nih.gov

Irreversible Inhibition: This form of inhibition occurs when the inhibitor binds to the enzyme through strong, covalent bonds, often to a crucial amino acid residue in the active site. libretexts.orgaklectures.com This binding permanently inactivates the enzyme, and activity can only be regained through the synthesis of new enzyme molecules. youtube.comknyamed.com

Based on the nature of aminophosphonates as transition-state analogues that bind non-covalently, this compound is expected to function as a reversible inhibitor .

Reversible inhibition is further classified based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Competitive Inhibition: The inhibitor is structurally similar to the substrate and binds to the same active site. medicoapps.org It directly competes with the substrate, and the inhibition can be overcome by increasing the substrate concentration. medicoapps.org Because aminophosphonates are designed as analogues of amino acids, they often act as competitive inhibitors of peptidases. nih.govmedicoapps.org

Non-Competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. jackwestin.com This binding can occur whether or not the substrate is already bound and it changes the enzyme's conformation, reducing its efficiency. jackwestin.comnih.gov The maximum reaction rate (Vmax) is lowered, but the substrate's binding affinity (Km) remains unchanged. nih.govyoutube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. jackwestin.comencyclopedia.pub This type of inhibition is most effective at high substrate concentrations when more ES complex is present. encyclopedia.pub It results in a decrease in both Vmax and Km. youtube.comencyclopedia.pub

Given that this compound acts as a structural analogue of an amino acid, the most probable model of inhibition is competitive inhibition .

Table 1: Comparison of Reversible Inhibition Models

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. medicoapps.org | Unchanged | Increased |

| Non-Competitive | Inhibitor binds to an allosteric site, regardless of substrate binding. nih.gov | Decreased | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. encyclopedia.pub | Decreased | Decreased |

Intermolecular Interactions and Binding Site Analysis

The potency and specificity of this compound as an enzyme inhibitor are determined by the specific non-covalent interactions it forms within the enzyme's binding site. The molecule possesses distinct functional groups that contribute to this binding:

Ionic Interactions: The phosphonic acid group is acidic, while the α-amino group is basic. At physiological pH, these groups are typically ionized, forming a zwitterion with a negative charge on the phosphonate (B1237965) and a positive charge on the ammonium (B1175870) group. vulcanchem.com This allows for strong ionic interactions, or salt bridges, with charged amino acid residues (e.g., Arginine, Lysine, Aspartate, Glutamate) in the enzyme's active site. youtube.com The negatively charged phosphonate is particularly effective at interacting with the phosphate-binding regions of enzymes. nih.gov

Hydrogen Bonding: The oxygen atoms of the phosphonate group and the hydrogen atoms of the amino group are capable of acting as hydrogen bond acceptors and donors, respectively. nih.govyoutube.com These interactions with polar residues in the active site contribute significantly to the stability of the enzyme-inhibitor complex.

Hydrophobic Interactions: The seven-carbon heptyl side chain is a large, non-polar moiety. This allows it to fit into hydrophobic pockets within the enzyme's active site, forming favorable van der Waals or dispersive interactions with non-polar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine. gatech.edu This interaction is crucial for the inhibitor's specificity towards enzymes that preferentially bind substrates with large hydrophobic side chains.

The combination of these interactions—a strong ionic anchor from the amino-phosphonate head and significant hydrophobic engagement from the heptyl tail—likely underlies the binding affinity and inhibitory potential of this compound. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-aminobenzocyclobutene-1-phosphonic acid |

| Alanine (B10760859) |

| Allopurinol |

| Aminopterin |

| Arginine |

| Aspartate |

| Atropine |

| Bestatin |

| Dicumarol |

| Ephidrene |

| Glutamate (B1630785) |

| Hypoxanthine |

| Imatinib |

| Isonicotinic acid hydrazine |

| Isoleucine |

| Leucine |

| Leucinal |

| Lysine |

| Methotrexate |

| Phenylalanine |

| Ritonavir |

| Sunitinib |

Hydrogen Bonding Networks in Enzyme-Inhibitor Complexes

The phosphonic acid moiety of this compound is a key player in forming extensive hydrogen bonding networks within the active sites of target enzymes. This interaction is crucial for the stable binding and inhibitory function of the compound. The oxygen atoms of the phosphonate group can act as hydrogen bond acceptors, while the P-OH group can serve as a hydrogen bond donor.

A well-studied example of a similar, albeit smaller, inhibitor is (R)-1-Aminoethylphosphonic acid (L-Ala-P) with alanine racemase. In this complex, the phosphonate group of the inhibitor forms a stable external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. nih.gov The phosphonate oxygens are positioned to form hydrogen bonds with several amino acid residues and water molecules within the active site. nih.gov This network of hydrogen bonds effectively sequesters the catalytic residues, preventing them from participating in the racemization reaction. nih.gov

| Potential Hydrogen Bond Interactions of this compound in an Enzyme Active Site |

| Inhibitor Group |

| Phosphonate Oxygen (P=O) |

| Phosphonate Hydroxyl (P-OH) |

| Amino Group (-NH2) |

Hydrophobic Interactions in Binding Pockets

In enzymes such as HIV-1 protease, the active site is known to be a predominantly hydrophobic cavity. popcouncil.org The binding of inhibitors to this site is largely driven by the hydrophobic effect, where the nonpolar side chains of the inhibitor are sequestered from the aqueous environment and interact with hydrophobic residues of the enzyme. These interactions can include van der Waals forces and the displacement of ordered water molecules, leading to a favorable increase in entropy.

Molecular docking studies of various inhibitors with HIV-1 protease have consistently highlighted the importance of hydrophobic interactions for potent inhibition. nih.gov While specific studies on the docking of this compound are limited, it is predicted that the heptyl group would occupy a hydrophobic subsite within the binding pocket, interacting with residues such as valine, isoleucine, and leucine. The extent and nature of these hydrophobic interactions are critical for the inhibitory potency against enzymes like HIV-1 protease.

| Role of the Heptyl Chain in Enzyme Binding |

| Interaction Type |

| Van der Waals Forces |

| Hydrophobic Effect |

Coordination Chemistry with Metal Centers in Metalloenzymes

Many enzymes, known as metalloenzymes, require a metal ion for their catalytic activity. These metal ions, often zinc, magnesium, or manganese, act as Lewis acids, polarizing substrates and stabilizing transition states. The phosphonic acid group of this compound is an effective chelator of these metal ions, and this coordination is a key aspect of its inhibitory mechanism against certain metalloenzymes.

In zinc-containing metalloenzymes, the zinc ion is typically coordinated by several amino acid residues, such as histidine, glutamate, and aspartate, as well as water molecules. nih.gov The phosphonate group of an inhibitor can displace these coordinated water molecules and directly bind to the zinc ion. This coordination can be monodentate (one phosphonate oxygen binding to the metal) or bidentate (two phosphonate oxygens binding to the metal).

This direct coordination to the catalytic metal center effectively renders the enzyme inactive, as the metal ion is no longer available to participate in the catalytic cycle. The strength of this coordination bond contributes significantly to the inhibitory potency of the phosphonate-containing compound. The amino group of this compound can also play a role in the coordination sphere, potentially forming a chelate ring with the metal ion, which would further enhance the stability of the enzyme-inhibitor complex.

| Coordination of this compound with a Metal Center |

| Inhibitor Group |

| Phosphonate Group |

| Amino Group |

Structure Activity Relationship Sar Studies of 1 Aminoheptyl Phosphonic Acid Derivatives

Impact of Alkyl Chain Length and Branching on Biological Activity

The nature of the alkyl side chain in α-aminophosphonic acids plays a critical role in determining their biological activity, primarily through hydrophobic interactions with the target enzyme's binding pockets. Studies on various enzymes, particularly metallopeptidases like leucine (B10760876) aminopeptidase (B13392206) (LAP), have demonstrated that the size and hydrophobicity of the alkyl group are key determinants of inhibitory potency. tandfonline.comnih.gov

Research on a series of α-aminophosphonic acids as inhibitors of LAP reveals a clear trend: analogues of natural hydrophobic aliphatic amino acids are among the most effective inhibitors. tandfonline.comresearchgate.netnih.gov For instance, the phosphonic acid analogues of leucine and valine are potent inhibitors of LAP. tandfonline.comnih.gov This suggests that a non-polar, bulky side chain is preferred for optimal binding in the S1 pocket of the enzyme.

While direct and extensive SAR studies on a homologous series including (1-aminoheptyl)phosphonic acid are not abundantly available, the existing data strongly supports the "hydrophobicity-activity" relationship. It is observed that increasing the length of the alkyl chain generally leads to an increase in biological activity, up to a certain point where the chain may become too long or bulky for the enzyme's active site. For example, in other classes of bioactive molecules, a progressive increase in alkyl chain length from C6 to C12 has been shown to enhance cytotoxicity and other biological effects. nih.gov This is often attributed to improved membrane permeability and stronger hydrophobic interactions with cellular targets.

Conversely, a decrease in modification degree on a surface has been observed with increasing alkyl chain length from aminomethyl (C1) to aminohexyl (C6), which was attributed to steric hindrance. researchgate.net This indicates a potential cut-off effect for the optimal chain length. The heptyl (C7) chain of this compound represents a significant hydrophobic substituent, suggesting it could be a potent inhibitor for enzymes that have a large, non-polar S1 binding pocket capable of accommodating such a group.

Table 1: Inhibitory Activity of α-Aminophosphonic Acids with Various Side Chains against Leucine Aminopeptidase (LAP) This table is interactive. You can sort the data by clicking on the column headers.

| Compound (Side Chain) | Inhibitor Constant (Ki) in µM | Enzyme Target | Notes |

| Valine analogue | 0.15 | Leucine Aminopeptidase | R(L)-enantiomer |

| Leucine analogue | 0.23 | Leucine Aminopeptidase | R(L)-enantiomer |

| Homophenylalanine analogue | 0.14 | Leucine Aminopeptidase | Racemic mixture |

| Homotyrosine analogue | 0.12 | Leucine Aminopeptidase | Racemic mixture |

Data sourced from references tandfonline.comnih.gov.

Influence of Amino Group Modifications on Enzyme Binding

The primary amino group of this compound is a crucial functional group for its interaction with target enzymes. This group is typically protonated at physiological pH, allowing it to form key ionic interactions and hydrogen bonds within the enzyme's active site. Modifications to this amino group can significantly alter the binding affinity and inhibitory potency of the compound.

One common modification is N-acylation, where an acyl group is attached to the nitrogen atom. This transformation is a key step in the synthesis of phosphonopeptides, where the aminophosphonic acid is incorporated into a peptide chain. nih.gov The resulting amide bond can influence the molecule's conformation and its ability to fit into the active site. The nature of the acyl group itself can also introduce new interactions.

For instance, in the context of phosphonopeptide inhibitors, the amino acid residue attached to the aminophosphonic acid (at the P2 position relative to the scissile bond) can have a profound impact on activity. nih.gov The side chain of this adjacent residue can interact with other binding pockets on the enzyme surface (e.g., the S2 pocket), leading to enhanced affinity and selectivity. Studies on phosphinotripeptidic inhibitors of leucylaminopeptidases have shown that the introduction of an additional residue at the P2 position can yield inhibitors in the micromolar range. nih.gov

Therefore, while the free amino group is essential for the characteristic interactions of α-aminophosphonic acids, its modification through acylation or incorporation into a peptide structure can lead to more potent and selective inhibitors by allowing for additional interactions with the target enzyme.

Effect of Phosphonate (B1237965) Moiety Substitutions on Inhibitory Potency

The phosphonate group (-PO(OH)₂) is the defining feature of aminophosphonic acids and is central to their mechanism of action as transition-state analogue inhibitors. Its tetrahedral structure and dianionic nature at physiological pH allow it to coordinate with metal ions (like the two zinc ions in the active site of leucine aminopeptidase) and form hydrogen bonds with active site residues, mimicking the tetrahedral intermediate of peptide hydrolysis. nih.govnih.gov

Modifying this phosphonate group can have a significant impact on inhibitory potency. One of the most studied modifications is the replacement of a hydroxyl group with a hydrogen atom, resulting in a phosphinic acid (-PO(OH)H), or with an alkyl/aryl group, resulting in a phosphine (B1218219) oxide.

Comparative studies have shown that α-aminoalkanephosphinic acids can be much more potent inhibitors of enzymes like leucine aminopeptidase than their corresponding phosphonic acid analogues. nih.gov For example, the phosphinic acid analogues of methionine and norleucine were found to be practically equipotent with their phosphonic counterparts against LAP. tandfonline.com This suggests that the presence of two hydroxyl groups on the phosphorus atom is not always essential for strong binding, and that a phosphinic acid moiety can still effectively interact with the active site.

Furthermore, the synthesis of phosphonamidate and phosphinate dipeptide analogues, where one of the phosphonate oxygens is replaced by a nitrogen or carbon, has been explored to target the S' side of the enzyme's active site. drugbank.com These modifications can lead to inhibitors with altered stability and selectivity profiles. For example, aromatic and aliphatic substituents at the P1' position were found to interact strongly with the LAP S1' binding pocket. drugbank.com

Table 2: Comparison of Inhibitory Activity of Aminophosphonic vs. Aminophosphinic Acids against Leucine Aminopeptidase This table is interactive. You can sort the data by clicking on the column headers.

| Compound Type | Side Chain | Inhibitor Constant (Ki) in µM | Notes |

| Aminophosphonic Acid | Methionine analogue | 6.7 | |

| Aminophosphinic Acid | Methionine analogue | 6.0 | |

| Aminophosphonic Acid | Norleucine analogue | 1.8 | |

| Aminophosphinic Acid | Norleucine analogue | 1.9 |

Data sourced from reference tandfonline.com.

Stereochemical Requirements for Optimal Molecular Interaction

As with natural amino acids, α-aminophosphonic acids are chiral molecules, and their biological activity is highly dependent on their stereochemistry. The central carbon atom, bonded to the amino group, the phosphonate group, the alkyl side chain, and a hydrogen atom, is a stereocenter. The specific three-dimensional arrangement of these groups is critical for the molecule's ability to fit correctly into the chiral active site of an enzyme. researchgate.net

Enzymes are inherently chiral and therefore can distinguish between the enantiomers of a substrate or inhibitor. frontierspartnerships.org For α-aminophosphonic acids that are analogues of L-amino acids, it is generally the R-enantiomer that exhibits the highest biological activity. nih.gov This is because the spatial orientation of the functional groups in the R-enantiomer corresponds to that of the natural L-amino acid, allowing for optimal interactions with the enzyme's binding site.

The difference in potency between enantiomers can be substantial. For example, in the case of phosphonic acid analogues of valine and leucine as inhibitors of LAP, the R(L) enantiomers were found to be 2-3 orders of magnitude more potent than their S(D) counterparts. nih.gov This strong stereochemical preference underscores the precise geometric requirements for effective binding and inhibition. Any deviation from the optimal stereochemistry can lead to a loss of key interactions, such as hydrogen bonds or hydrophobic contacts, resulting in a significant decrease in biological activity.

Computational and Theoretical Investigations of 1 Aminoheptyl Phosphonic Acid

Molecular Docking Simulations of (1-Aminoheptyl)phosphonic Acid with Enzyme Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand, such as this compound, and the binding site of a target protein. Aminophosphonates are recognized as antagonists of amino acids and often function by inhibiting enzymes involved in amino acid metabolism. acs.orgresearchgate.nettandfonline.com

This compound is a structural analog of the amino acid lysine, but with a phosphonic acid group replacing the carboxylic acid group. This substitution is critical, as the tetrahedral geometry and dianionic nature of the phosphonate (B1237965) group at physiological pH allow it to act as a transition-state analog inhibitor for certain enzymes. exlibrisgroup.com Key enzyme classes that could be targeted by this molecule include metalloproteases, aminotransferases, and various ligases. acs.orgtandfonline.com

In a typical docking simulation, the crystal structure of a target enzyme is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then placed into the enzyme's active site, and a scoring algorithm evaluates thousands of possible binding poses.

The predicted interactions would likely involve:

Ionic and Hydrogen Bonding: The negatively charged phosphonate group is expected to form strong ionic bonds and hydrogen bonds with positively charged residues (like arginine or lysine) and metal cofactors (such as zinc in zinc proteases) in the enzyme's active site. tandfonline.comnih.gov The protonated amino group can also form hydrogen bonds with acidic residues like aspartate or glutamate (B1630785). nih.gov

Hydrophobic Interactions: The seven-carbon heptyl chain provides a significant hydrophobic character. This chain would likely interact favorably with nonpolar pockets within the enzyme's active site, burying itself away from the aqueous environment and contributing to binding affinity.

For example, studies on similar phosphonate inhibitors with leucine (B10760876) aminopeptidase (B13392206) have shown that the phosphonate group coordinates with the active site metal ions, while the amino acid-like portion of the molecule settles into the substrate recognition site. researchgate.nettandfonline.com

Scoring functions are algorithms used in docking programs to estimate the binding affinity between the ligand and the protein. This affinity is typically expressed as a binding energy value (in kcal/mol), where a more negative value suggests a stronger, more stable interaction. nih.govresearchgate.net

While a specific binding affinity for this compound is not published, we can infer its potential from related compounds. For instance, phosphonate-based inhibitors of enzymes like pepsin and leucine aminopeptidase have demonstrated binding affinities (expressed as dissociation constants, Kd, or inhibition constants, Ki) in the nanomolar to picomolar range, indicating very potent inhibition. tandfonline.com A study on itaconic acid with various cancer-related proteins reported binding energies ranging from -6.99 to -11.26 kcal/mol. biointerfaceresearch.com It is plausible that this compound could achieve similar strong binding to a suitable enzyme target.

Table 1: Illustrative Binding Affinity Data from Molecular Docking of Related Inhibitors This table presents representative data from studies on similar compounds to illustrate the outputs of docking simulations.

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| Benzoylated Emodin Derivatives | HBV Core Protein | -8.0 to -10.5 | Trp102, Ser106 |

| Itaconic Acid | RhoA Protein (1A2B) | -11.26 | Not specified |

| Antidepressants (Risperidone) | Carbonic Anhydrase I | -6.568 | Active site Zn2+, His94, His96 |

This data is illustrative and sourced from studies on different molecules to show typical results from docking analyses. researchgate.netbiointerfaceresearch.comatauni.edu.tr

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.org An MD simulation of the this compound-enzyme complex, placed in a simulated aqueous environment, would reveal the stability of the predicted interactions. rsc.org

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average displacement of atoms for a selection (e.g., the ligand or the protein backbone) over the course of the simulation. A stable, low RMSD value for the ligand indicates that it remains firmly bound in the active site. researchgate.netbiointerfaceresearch.com For a protein-ligand complex, an RMSD that plateaus after an initial equilibration period suggests the system has reached a stable state.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average position. biointerfaceresearch.com This can highlight which parts of the protein or ligand are flexible and which are stable. High fluctuations in the heptyl chain might be expected, while the phosphonate "head" group should show low fluctuation if it is tightly anchored.

Hydrogen Bond Analysis: MD simulations allow for the tracking of hydrogen bonds over time. A persistent hydrogen bond between the ligand and a key active site residue throughout the simulation provides strong evidence for its importance in the binding mechanism. researchgate.net

Simulations of similar systems, such as phosphonic acids on surfaces or other inhibitors in enzymes, have been used to confirm the stability of binding and elucidate the precise nature of the interactions that hold the complex together. rsc.orgrsc.org

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), provide a highly detailed description of the electronic properties of a molecule. researchgate.net For this compound, QM methods can be used to calculate:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them indicates the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution across the molecule. For this compound, this would show a strong negative potential around the phosphonic acid group, a positive potential around the amino group, and a neutral potential along the hydrocarbon tail, clearly identifying the regions most likely to engage in electrostatic or ionic interactions.

Atomic Charges: QM can calculate the partial charge on each atom, offering a quantitative measure of the charge distribution and helping to refine the parameters used in classical MD simulations.

Table 2: Representative Quantum Mechanical Properties for an Aminophosphonate This table provides hypothetical yet chemically reasonable DFT calculation results for a molecule like this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (e.g., for bonding) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high chemical stability |

| Dipole Moment | ~4.5 D | Reflects the molecule's overall polarity |

These values are illustrative and based on general results for similar organic molecules. Specific values would require a dedicated DFT calculation.

These QM calculations are vital for developing accurate parameters for molecular mechanics force fields, ensuring that subsequent MD simulations are as physically realistic as possible. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the structure of this compound, a pharmacophore model would likely include:

A Negative Ionizable Feature (from the phosphonate group).

A Positive Ionizable Feature (from the amino group).

One or more Hydrogen Bond Acceptors (the phosphonate oxygens).

A Hydrogen Bond Donor (the amino group).

A Hydrophobic Feature (the heptyl chain).

Once a pharmacophore model is developed based on this compound as a lead compound, it can be used for virtual screening. researchgate.net In this process, the model is used as a 3D query to rapidly search large databases containing millions of chemical compounds. The goal is to identify other, structurally diverse molecules that possess the same essential pharmacophoric features and are therefore likely to bind to the same enzyme target. This approach is a powerful and efficient strategy for discovering novel lead compounds in drug development. nih.gov

Role of 1 Aminoheptyl Phosphonic Acid in Biological Pathways and Cellular Processes

Perturbation of Metabolic Pathways by Enzyme Inhibition

A primary mechanism by which (1-Aminoheptyl)phosphonic acid exerts its biological effects is through the inhibition of specific enzymes, thereby perturbing metabolic pathways. Structurally, α-aminophosphonic acids are analogs of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic group. nih.gov This structural mimicry allows them to act as competitive inhibitors, binding to the active sites of enzymes that would typically bind their amino acid counterparts. frontierspartnerships.org

One of the key enzyme classes targeted by aminophosphonates is the aminopeptidases . These enzymes are involved in the cleavage of amino acids from the N-terminus of proteins and peptides. While many aminophosphonates exhibit a modest competitive inhibitory effect, structural modifications can significantly alter their affinity and inhibitory potency for different aminopeptidases. nih.gov For instance, the R enantiomer of a phosphonic acid analog of leucine (B10760876) is a more potent inhibitor of leucine aminopeptidase (B13392206) than its S enantiomer, highlighting the stereospecificity of these interactions. nih.gov

Another significant target is glutamine synthetase (GS) , a crucial enzyme in nitrogen metabolism that catalyzes the conversion of glutamate (B1630785) and ammonia (B1221849) to glutamine. wikipedia.orgnih.gov Inhibition of GS can lead to a toxic accumulation of ammonia within cells and disrupt the synthesis of essential nitrogen-containing compounds. ucanr.edu Phosphinothricin, a naturally occurring aminophosphonic acid, is a potent inhibitor of GS and serves as a commercial herbicide. wikipedia.orgnih.gov Synthetic aminophosphonates have also been designed as inhibitors of GS, with their efficacy depending on their structural resemblance to the transition state of the enzymatic reaction. nih.gov

Furthermore, aminophosphonic acids have been investigated as inhibitors of phenylalanine ammonia-lyase (PAL) , an enzyme involved in the biosynthesis of various secondary metabolites in plants. nih.gov The inhibition of PAL can have significant effects on plant physiology and defense mechanisms.

The inhibitory action of this compound and related compounds is often competitive, meaning they vie with the natural substrate for binding to the enzyme's active site. nih.govnih.gov The strength of this inhibition is quantified by the inhibition constant (Ki), with lower Ki values indicating a higher affinity of the inhibitor for the enzyme.

| Enzyme | Inhibitor Type | Mechanism of Inhibition | Affected Metabolic Pathway |

| Leucine Aminopeptidase | Phosphonic acid analogue of leucine | Competitive | Protein and peptide metabolism |

| Glutamine Synthetase | Phosphinothricin and other aminophosphonates | Competitive | Nitrogen metabolism |

| Phenylalanine Ammonia-Lyase | 1-Aminobenzocyclobutene-1-phosphonic acid | Competitive | Phenylpropanoid biosynthesis |

| Aminopeptidases (general) | Various aminophosphonates | Competitive, Slow-binding | Protein and peptide metabolism |

Modulation of Cellular Signaling Networks

The perturbation of metabolic pathways by this compound can have downstream consequences on cellular signaling networks. The accumulation of metabolites or the depletion of essential molecules due to enzyme inhibition can trigger or disrupt signaling cascades.

For example, the inhibition of glutamine synthetase leads to a buildup of ammonia, which can alter intracellular pH and disrupt ion gradients across cellular membranes. ucanr.edu This can, in turn, affect the activity of various signaling proteins and ion channels.

While direct modulation of specific signaling receptors by this compound is not extensively documented, the structural similarity of aminophosphonates to signaling molecules like amino acid neurotransmitters suggests a potential for such interactions. For instance, some aminophosphonic acid derivatives have been shown to act as inhibitors of GABA receptors. nih.gov

The effects of aminophosphonates on cellular signaling can also be indirect. For instance, the inhibition of protein tyrosine phosphatases (PTPs) by some α-benzylaminobenzylphosphonic acid derivatives can impact signaling pathways that regulate cell growth and proliferation. nih.gov PTPs are crucial enzymes that remove phosphate (B84403) groups from proteins, and their inhibition can lead to the sustained activation of signaling cascades. nih.gov

Concepts of Intracellular Delivery and Uptake Mechanisms (Excluding Mammalian/Human Cell Lines, focusing on theoretical principles)

The ability of this compound to exert its biological effects is contingent upon its entry into the cell. The uptake of small molecules across the cell membrane can occur through several theoretical mechanisms.

Passive Diffusion: Small, uncharged, and lipophilic molecules can often traverse the cell membrane via passive diffusion, moving down their concentration gradient. The physicochemical properties of this compound, such as its size, charge, and lipophilicity, would determine its capacity for passive diffusion.

Facilitated Diffusion and Active Transport: Due to its charged nature at physiological pH, it is more likely that this compound utilizes membrane transport proteins for cellular entry. Cells possess various transporters for amino acids and other small molecules. Given its structural similarity to amino acids, it is plausible that this compound could be recognized and transported by amino acid permeases. The stereochemistry of the aminophosphonate can play a crucial role in its recognition by these transporters. nih.gov

Endocytosis: For larger molecules or aggregates, endocytosis is a primary route of entry. This process involves the engulfment of extracellular material by the cell membrane to form a vesicle. While less likely for a single molecule of this compound, this mechanism could be relevant if the compound is part of a larger complex or nanoparticle formulation. Different forms of endocytosis, such as macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis, are distinguished by the size of the vesicle and the proteins involved. nih.gov The surface properties of a particle, including its charge, can influence the predominant endocytic pathway. nih.gov

The specific uptake mechanisms for this compound in non-mammalian systems, such as bacteria or plants, would depend on the array of transport proteins present in their cell membranes. For example, in bacteria, phosphonopeptides are often actively transported into the cell via peptide permeases, where they are subsequently cleaved to release the inhibitory aminophosphonic acid. nih.gov

Preclinical Concepts of Investigational Uses (Focus on in vitro models, non-clinical)

The enzyme inhibitory properties of this compound and related compounds have led to their investigation for various preclinical applications in in vitro models.

Antibacterial Agents: A significant area of research has been the development of aminophosphonates as antibacterial agents. nih.gov By targeting essential bacterial enzymes, such as those involved in cell wall biosynthesis, these compounds can inhibit bacterial growth. nih.gov For example, phosphonodipeptides containing a C-terminal aminophosphonic acid have been shown to have broad-spectrum antibacterial activity in vitro. nih.gov The design of these compounds often involves creating "warhead" molecules that are actively transported into the bacterial cell and then release the active inhibitory aminophosphonic acid.

Herbicides: The potent inhibition of plant glutamine synthetase by certain aminophosphonates forms the basis of their use as herbicides. ucanr.edunih.gov In vitro studies are crucial for determining the inhibitory constants (Ki) of new compounds against plant GS and for understanding their mechanism of action. nih.gov

Antifungal and Anticancer Agents: The diverse biological activities of α-aminophosphonic acids have also led to their investigation as potential antifungal and anticancer agents in in vitro cell cultures. nih.govnih.gov Their ability to inhibit key enzymes in fungal or cancer cell metabolism is the primary rationale for these studies. nih.gov For instance, some diaryl α-aminophosphonate derivatives have shown selective and potent inhibition of serine proteases, which can be involved in cancer progression. nih.gov

| Investigational Use | Target Organism/Cell Type | Mechanism of Action | Relevant in vitro Model |

| Antibacterial | Bacteria | Inhibition of cell wall biosynthesis enzymes | Bacterial cultures |

| Herbicide | Plants | Inhibition of glutamine synthetase | Isolated plant enzymes, plant cell cultures |

| Antifungal | Fungi | Inhibition of essential fungal enzymes | Fungal cultures |

| Anticancer | Cancer cell lines | Inhibition of enzymes involved in cell growth and proliferation (e.g., serine proteases, protein tyrosine phosphatases) | In vitro cancer cell line assays |

Future Research Directions and Unexplored Avenues for 1 Aminoheptyl Phosphonic Acid

Development of Novel Synthetic Methodologies for Enhanced Scalability

The future development of (1-Aminoheptyl)phosphonic acid for any large-scale application hinges on the availability of efficient, scalable, and stereoselective synthetic routes. While classic methods for synthesizing α-aminophosphonic acids are established, future research should focus on refining these for industrial-scale production of long-chain derivatives like the 1-aminoheptyl variant.

Established routes such as the Kabachnik-Fields and Michaelis-Becker reactions provide foundational methods for creating the crucial carbon-phosphorus bond. vulcanchem.com The Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound (heptanal), an amine (ammonia), and a dialkyl phosphite (B83602), is a primary route for producing α-aminophosphonates. researchgate.net Subsequent deprotection of the phosphonate (B1237965) esters is required to yield the final phosphonic acid. Common deprotection strategies include hydrolysis with concentrated hydrochloric acid or the milder McKenna procedure, which utilizes bromotrimethylsilane (B50905) followed by alcoholysis. beilstein-journals.orgnih.gov

However, these traditional methods often require harsh conditions and can be difficult to scale. Future research should aim to develop novel catalytic systems, including organocatalysts, that can facilitate these reactions under milder conditions and with higher yields. acs.org Furthermore, achieving high enantioselectivity is a critical challenge, as the biological activity of α-aminophosphonic acids is often dependent on a specific stereoisomer. mdpi.com Asymmetric synthesis strategies, perhaps employing chiral catalysts or auxiliaries, are a vital avenue for future exploration to produce enantiomerically pure (R)- or (S)-(1-Aminoheptyl)phosphonic acid. nih.gov The development of enzymatic synthesis methods, while currently limited to a laboratory scale, presents a green and highly selective alternative that warrants further investigation for enhanced scalability. vulcanchem.com

Table 1: Comparison of Current Synthesis Routes for this compound

| Method | Typical Yield (%) | Typical Purity (%) | Scalability Potential |

|---|---|---|---|

| Kabachnik-Fields | 78–85 | 95–98 | Industrial |

| Michaelis-Becker | 65–70 | 90–92 | Pilot-scale |

| Enzymatic Synthesis | 40–50 | 85–88 | Laboratory |

This table is based on generalized data for aminophosphonic acid synthesis. vulcanchem.com

Exploration of New Enzyme Targets for this compound and its Analogues

The structural similarity of α-aminophosphonic acids to natural amino acids makes them effective enzyme inhibitors, acting as transition-state analogues. wikipedia.orgnih.gov Research has confirmed that this compound exhibits inhibitory activity against specific enzymes. For instance, it has been shown to be a competitive inhibitor of alanine (B10760859) racemase and an inhibitor of HIV protease, acting as a transition-state mimic. vulcanchem.com

However, the full spectrum of its biological targets remains largely unexplored. A significant future research direction is the systematic screening of this compound and its newly synthesized analogues against a wide array of enzymes. Given the antibacterial activity of related phosphonopeptides that target cell-wall biosynthesis, exploring other bacterial enzymes involved in metabolic pathways is a logical next step. nih.gov Proteases, peptidases, and kinases involved in various disease pathologies represent a vast landscape of potential new targets. researchgate.net

The long heptyl chain of the molecule suggests potential interactions with enzymes that have hydrophobic binding pockets. Systematically creating a library of analogues by varying the alkyl chain length, introducing branching, or adding functional groups could elucidate structure-activity relationships and lead to the discovery of inhibitors with high potency and selectivity for new enzyme targets. nih.gov

Table 2: Known Biological Activity Profile for this compound

| Target Enzyme | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| Alanine Racemase | 12.5 | Competitive inhibition |

| HIV Protease | 5.8 | Transition-state mimicry |

Data derived from molecular docking and in vitro studies. vulcanchem.com

Advanced Computational Modeling for Optimized Inhibitor Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of enzyme inhibitors. For this compound, advanced computational modeling represents a key research avenue to guide the rational design of more potent and selective analogues.

Molecular docking studies have already been employed to investigate the binding of this compound to the active site of HIV protease, revealing a favorable binding energy of -8.2 kcal/mol. vulcanchem.com Future work should expand this approach to virtually screen the compound against large libraries of enzyme crystal structures to identify novel, unanticipated targets.

Furthermore, molecular dynamics (MD) simulations can provide deeper insights into the dynamic interactions between the inhibitor and its target enzyme over time. Such simulations have been performed on the related heptyl phosphonic acid (HPA) to understand its hydrogen-bonding network, demonstrating the feasibility of these methods. nih.gov For this compound, MD simulations could reveal key binding conformations, water-mediated interactions, and the conformational changes the enzyme undergoes upon binding, all of which are critical for inhibitor optimization. Quantitative Structure-Activity Relationship (QSAR) studies, correlating structural features of a series of analogues with their biological activity, would also be invaluable for building predictive models to guide the synthesis of next-generation inhibitors.

Integration with Emerging Technologies in Chemical Biology Research

The field of chemical biology is rapidly evolving, with new technologies that can probe complex biological systems with unprecedented detail. Integrating this compound with these emerging platforms is a crucial direction for future research.

A particularly promising technology is Activity-Based Protein Profiling (ABPP). wikipedia.org ABPP utilizes reactive chemical probes to map the active sites of entire enzyme families directly in their native biological environment, such as in cell lysates or even live cells. frontiersin.org A cutting-edge development in this area is the use of phosphonate-based affinity handles for ABPP, a strategy termed PhosID-ABPP. nih.govnih.gov This technique allows for the highly efficient enrichment of probe-labeled peptides and the direct identification of the specific binding site on the protein. nih.gov

Future research could involve designing and synthesizing a derivative of this compound that incorporates a reporter tag (like an alkyne or azide (B81097) for click chemistry) without compromising its core structure. Such a probe could be used in ABPP experiments to globally profile its protein interaction landscape in various cell types or disease models. This approach would not only help to validate known targets but could also uncover entirely new enzyme interactions, providing a powerful, unbiased method for target discovery and for understanding the compound's mechanism of action on a proteome-wide scale. nih.govebi.ac.uk

Q & A

Q. Regulatory Workflow :

Confirm detection via two orthogonal methods (e.g., LC-MS and GC-MS).

Trace sourcing using field audits and historical pesticide application records .

Basic: What are the key considerations for designing enzyme inhibition studies with this compound?

- Substrate mimicry : Ensure structural analogy to the enzyme’s natural substrate (e.g., phosphotyrosine for phosphatases) .

- Reversibility testing : Pre-incubate enzyme with inhibitor, then dilute to assess activity recovery .

- Crystallography : Co-crystallize with target enzymes (e.g., E. coli alkaline phosphatase) to map binding interactions .

Advanced: How do phosphonic acid derivatives interact with metal-organic frameworks (MOFs), and what applications arise from this?

The phosphonic acid group anchors Cu or Zr nodes, forming porous MOFs for:

- Catalysis : Acidic protons enhance Brønsted acidity in ester hydrolysis .

- Drug delivery : pH-responsive release in tumor microenvironments via coordination breakdown .

Synthesis Tip : Use solvothermal conditions (120°C, DMF/water) to control crystallinity .

Advanced: What strategies address conflicting data on phosphonic acid’s role in plant pathogen resistance?

Studies conflict on whether detected residues originate from:

- Endogenous synthesis : Plants may produce phosphonic acid under stress, confounding Fosetyl-Al metabolite attribution .

- Soil uptake : Isotope ratio mass spectrometry (IRMS) distinguishes natural vs. synthetic C/C signatures .

Field Protocol : Monitor control plots (no Fosetyl-Al application) to establish baseline phosphonic acid levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.